N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with the phenyl ring: The final step involves coupling the trifluoromethylated triazole with a phenyl ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, greener solvents, and catalysts to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science:
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide
- 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide stands out due to its specific combination of a trifluoromethyl group, phenyl ring, and triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)16-9(18)8-14-5-15-17-8/h1-5H,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPYFQVPSEWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822488 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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